deuterio (2S)-2,3,3,4,4-pentadeuterio-2,5-bis(dideuterio(15N)amino)-5-oxo(1,2,3,4,5-13C5)pentanoate
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Overview
Description
Deuterio (2S)-2,3,3,4,4-pentadeuterio-2,5-bis(dideuterio(15N)amino)-5-oxo(1,2,3,4,5-13C5)pentanoate is a highly specialized compound used in various scientific research fields. This compound is characterized by its multiple isotopic labels, including deuterium (D), carbon-13 (^13C), and nitrogen-15 (^15N), making it a valuable tool for studying metabolic pathways, reaction mechanisms, and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deuterio (2S)-2,3,3,4,4-pentadeuterio-2,5-bis(dideuterio(15N)amino)-5-oxo(1,2,3,4,5-13C5)pentanoate involves several steps, including the incorporation of isotopic labels at specific positionsThe reaction conditions often involve the use of deuterated solvents and isotopically labeled reagents to achieve high isotopic purity .
Industrial Production Methods
Industrial production of this compound requires advanced techniques to ensure high yield and purity. Methods such as microbial fermentation, chemical synthesis, and enzymatic catalysis are employed. The use of isotopically labeled precursors and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Deuterio (2S)-2,3,3,4,4-pentadeuterio-2,5-bis(dideuterio(15N)amino)-5-oxo(1,2,3,4,5-13C5)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions include isotopically labeled derivatives that retain the deuterium, ^13C, and ^15N labels. These products are valuable for further studies in various scientific fields.
Scientific Research Applications
Deuterio (2S)-2,3,3,4,4-pentadeuterio-2,5-bis(dideuterio(15N)amino)-5-oxo(1,2,3,4,5-13C5)pentanoate has numerous applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Employed in the production of labeled compounds for quality control and environmental monitoring.
Mechanism of Action
The compound exerts its effects through its isotopic labels, which allow researchers to track its behavior in various systems. The deuterium, ^13C, and ^15N labels provide unique signatures that can be detected using techniques like NMR spectroscopy and mass spectrometry. These labels help in identifying molecular targets and pathways involved in the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leu-OH-[13C6,15N]: Another isotopically labeled amino acid derivative used in similar research applications.
β-Alanine-13C3,15N: A labeled amino acid used in metabolic studies.
Uniqueness
Properties
Molecular Formula |
C5H10N2O3 |
---|---|
Molecular Weight |
163.156 g/mol |
IUPAC Name |
deuterio (2S)-2,3,3,4,4-pentadeuterio-2,5-bis(dideuterio(15N)amino)-5-oxo(1,2,3,4,5-13C5)pentanoate |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1,7+1/hD5 |
InChI Key |
ZDXPYRJPNDTMRX-STHRCCDNSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)[15N]([2H])[2H])[15N]([2H])[2H] |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
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